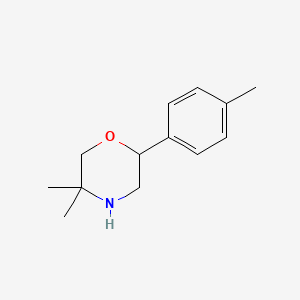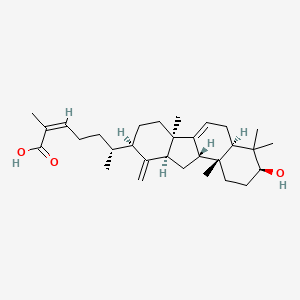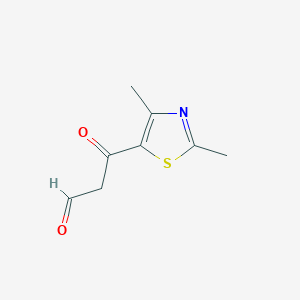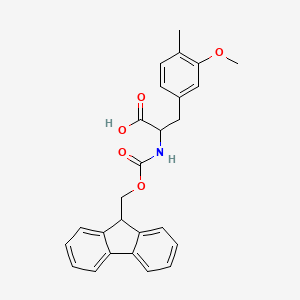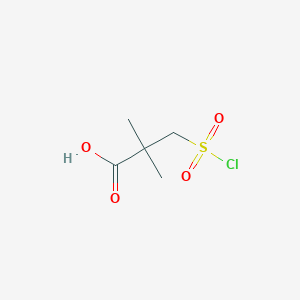![molecular formula C18H21NO2 B13070921 2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B13070921.png)
2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one is a chemical compound with a complex structure that includes a benzyl group, a hydroxyethyl group, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one typically involves the reaction of benzyl chloride with 2-hydroxyethylamine to form 2-(benzylamino)ethanol. This intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[Benzyl(2-oxoethyl)amino]-1-(4-methylphenyl)ethan-1-one.
Reduction: Formation of 2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethanol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: A photoinitiator used in polymerization reactions.
2-[Benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride: A compound with similar structural features but different functional groups.
Uniqueness
2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group allows for additional hydrogen bonding interactions, enhancing its solubility and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C18H21NO2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-[benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H21NO2/c1-15-7-9-17(10-8-15)18(21)14-19(11-12-20)13-16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3 |
Clé InChI |
CQYPBLCCIJTVDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CN(CCO)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


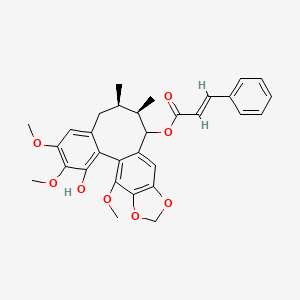
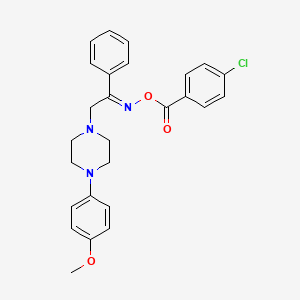
![6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13070886.png)
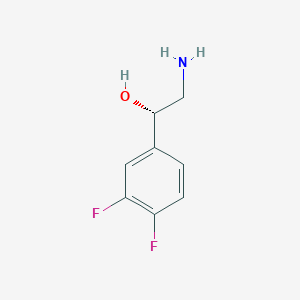
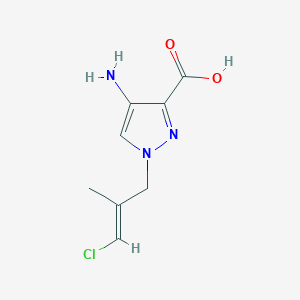

![1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13070897.png)
